2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by:
- A 7-membered cyclohepta[b]pyridine ring with a cyano (-CN) substituent at position 2.
- A sulfanyl (-S-) linker bridging the heterocycle to the acetamide core.
- A 4-fluorophenyl group attached to the acetamide nitrogen.
However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-18(24)12-25-19-14(11-21)10-13-4-2-1-3-5-17(13)23-19/h6-10H,1-5,12H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDQODLYJSSPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol
Step 1: Cycloheptapyridine Core Synthesis
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Starting Material : 2-Amino-5H-cyclohepta[b]pyridin-3-carbonitrile (prepared via Knorr quinoline synthesis analog).
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Reaction : Treatment with Lawesson’s reagent (2.2 eq) in dry THF at 65°C for 6 h yields the thiol intermediate.
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Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1).
Step 2: Thiol-Acetamide Coupling
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Conditions :
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Workup : Aqueous extraction (NaHCO₃ wash), drying (MgSO₄), and recrystallization (EtOH/H₂O).
Catalytic Systems and Reaction Engineering
Palladium-Catalyzed Cross-Couplings
Patent data from highlights the use of Pd(dppf)Cl₂ (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) for Suzuki-Miyaura couplings in analogous syntheses:
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Example : Coupling of boronic esters with aryl halides in dioxane/water (4:1) at 80°C.
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Key Parameters :
Analytical Characterization and Quality Control
Table 1: Spectroscopic Data for 2-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H, NH), 7.65–7.58 (m, 2H, ArF), 7.15–7.08 (m, 2H, ArF), 3.82 (s, 2H, SCH₂), 2.89–2.75 (m, 4H, cycloheptane), 1.82–1.68 (m, 4H, cycloheptane) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 169.4 (C=O), 162.1 (d, J = 243 Hz, ArF-C), 118.9 (CN), 115.3 (d, J = 22 Hz, ArF-CH), 35.8 (SCH₂), 28.4–24.1 (cycloheptane) |
| HRMS (ESI+) | m/z calcd for C₁₉H₁₈FN₃OS [M+H]⁺: 355.1154; found: 355.1158 |
Purity Assessment :
Challenges and Process Optimization
Cycloheptane Ring Strain Mitigation
Mechanism of Action
The mechanism by which 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential anticancer activity could be attributed to inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 4-fluorophenyl moiety distinguishes the target compound from analogs with other aryl substituents. Key comparisons include:
Key Observations:
- Electron-Withdrawing Effects : The 4-fluoro group may enhance metabolic stability compared to 4-chloro or 4-hydroxy analogs due to fluorine’s strong electronegativity and low polarizability .
- Biological Implications : The 4-chlorophenyl analog () shares a similar sulfanyl-acetamide backbone but lacks the cyclohepta ring, highlighting the role of the heterocycle in modulating activity.
Heterocyclic Core Modifications
The cyclohepta[b]pyridine ring in the target compound contrasts with smaller or more rigid heterocycles in analogs:
Key Observations:
- Anti-Exudative Activity: Triazole derivatives () exhibit notable anti-exudative effects, suggesting that sulfanyl-acetamides with nitrogen-rich heterocycles are promising for inflammation-related applications .
Biological Activity
The compound 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available literature and research findings.
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.4072 g/mol
- CAS Number : Not specified in the sources.
Research indicates that compounds with similar structural motifs often interact with specific biological targets such as enzymes and receptors. The sulfanyl group in this compound may facilitate interactions with various proteins, potentially influencing pathways involved in inflammation and cancer progression.
Antiproliferative Effects
Recent studies have shown that compounds structurally related to This compound exhibit antiproliferative effects against several cancer cell lines. These effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival.
Inhibition of Enzymatic Activity
The compound has been evaluated for its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. In silico docking studies suggest that it may act selectively on these enzymes, potentially offering a safer profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
- In Silico Studies :
- Cell Line Studies :
- Comparative Analysis :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.4072 g/mol |
| Antiproliferative Activity | Significant in cancer cell lines |
| COX Inhibition | Comparable to Celecoxib |
| LOX Selectivity | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
